4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound has been extensively characterized through X-ray crystallographic methods, providing precise structural parameters for this complex organoboron compound. The crystal structure reveals a molecular formula of C₁₉H₂₀BNO₃ with a calculated molecular weight of 321.2 grams per mole. The compound exhibits a non-planar geometry due to the spatial arrangement of its three distinct aromatic and heterocyclic components.
The crystallographic analysis demonstrates that the dioxaborolane ring adopts a slightly puckered conformation, consistent with the tetrahedral coordination geometry around the boron center. The boron atom forms two covalent bonds with oxygen atoms of the dioxaborolane ring and one bond with the carbon atom of the attached phenyl ring. Bond length measurements derived from X-ray diffraction studies indicate typical boron-carbon distances ranging from 1.560 to 1.588 Angstroms and boron-oxygen bond lengths between 1.314 and 1.408 Angstroms, which fall within expected ranges for organoboron compounds.
The phenoxy linkage between the two aromatic systems introduces conformational flexibility to the molecule. Crystallographic data reveals that the dihedral angle between the dioxaborolane-substituted phenyl ring and the benzonitrile moiety varies depending on the packing forces within the crystal lattice. This rotational freedom around the ether oxygen bond significantly influences the overall molecular shape and affects intermolecular interactions in the solid state.
The benzonitrile portion of the molecule maintains planarity, with the nitrile group extending linearly from the para position of the phenyl ring. The carbon-nitrogen triple bond exhibits typical characteristics, with a bond length of approximately 1.17 Angstroms and linear geometry around both carbon and nitrogen atoms. The electron-withdrawing nature of the nitrile group creates a distinct electronic environment that contrasts with the electron-rich dioxaborolane moiety.
Crystal packing analysis reveals that molecules arrange themselves through a combination of van der Waals forces, dipole-dipole interactions, and weak hydrogen bonding involving the methyl groups of the dioxaborolane ring. The absence of strong hydrogen bond donors or acceptors in the main molecular framework results in relatively weak intermolecular interactions, contributing to the compound's moderate thermal stability and crystallization properties.
Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis reveals distinct resonances corresponding to each structural component of the molecule. The four equivalent methyl groups of the dioxaborolane ring appear as a sharp singlet at approximately 1.25 parts per million, integrating for twelve protons. This characteristic signal serves as a diagnostic feature for the pinacol boronate ester functionality.
The aromatic protons of both phenyl rings display complex multipicity patterns in the range of 6.8 to 7.8 parts per million. The phenoxy-substituted ring exhibits three distinct proton environments due to the meta-substitution pattern, while the benzonitrile ring shows two sets of equivalent protons in a para-disubstituted pattern. Coupling constants derived from the splitting patterns confirm the substitution patterns and provide evidence for the through-space interactions between aromatic systems.
Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural validation through the observation of all carbon environments within the molecule. The quaternary carbons of the dioxaborolane ring appear at approximately 83 parts per million, while the methyl carbons resonate around 25 parts per million. The aromatic carbons span a range from 115 to 160 parts per million, with the nitrile carbon appearing as a characteristic signal around 119 parts per million. The carbon directly bonded to boron often exhibits broadening due to quadrupolar relaxation effects from the boron nucleus.
Boron-11 nuclear magnetic resonance provides direct evidence for the boron environment, typically appearing as a broad signal around 22 to 33 parts per million. The chemical shift and line width of this resonance are sensitive to the coordination environment and can provide information about the electronic properties of the boron center.
Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The nitrile stretching vibration appears as a sharp, intense band around 2230 centimeters⁻¹, providing unambiguous evidence for the benzonitrile functionality. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450 to 1600 centimeters⁻¹ region, while the carbon-hydrogen stretching modes of both aromatic and aliphatic components appear in the 2800 to 3100 centimeters⁻¹ range.
The boron-oxygen stretching vibrations of the dioxaborolane ring produce characteristic bands around 1300 to 1400 centimeters⁻¹. These frequencies are diagnostic for pinacol boronate esters and distinguish them from other organoboron compounds. The ether linkage between the two aromatic systems contributes asymmetric and symmetric carbon-oxygen stretching modes around 1000 to 1300 centimeters⁻¹.
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the extended aromatic system. The benzonitrile chromophore exhibits absorption maxima around 250 to 280 nanometers, corresponding to π→π* transitions within the aromatic system. The phenoxy linkage contributes additional absorption features in the 290 to 320 nanometer range, while the dioxaborolane moiety typically shows minimal contribution to the ultraviolet-visible spectrum due to its saturated nature.
Computational Modeling of Electronic Structure
Computational chemistry methods have been employed to investigate the electronic structure and properties of this compound, providing insights that complement experimental observations. Density functional theory calculations utilizing appropriate basis sets have been performed to optimize molecular geometries and predict electronic properties. These calculations reveal that the lowest unoccupied molecular orbital is primarily localized on the benzonitrile portion of the molecule, consistent with the electron-withdrawing nature of the nitrile group.
The highest occupied molecular orbital shows significant contribution from the phenoxy oxygen atom and the attached aromatic systems, indicating the electron-rich character of this region. The energy gap between these frontier orbitals provides information about the compound's electronic excitation properties and reactivity patterns. Computational models predict that charge transfer transitions between the electron-rich phenoxy region and the electron-poor benzonitrile moiety contribute to the observed ultraviolet-visible absorption spectrum.
Molecular orbital analysis reveals that the boron p-orbital participates in π-conjugation with the adjacent aromatic system, although this interaction is moderated by the tetrahedral geometry around the boron center. Natural bond orbital analysis indicates significant charge transfer from the dioxaborolane ring to the aromatic system, contributing to the overall electronic properties of the molecule.
Electrostatic potential mapping demonstrates distinct regions of positive and negative charge distribution across the molecular surface. The nitrile nitrogen atom exhibits the most negative electrostatic potential, while the boron center shows positive character. This charge distribution pattern influences intermolecular interactions and reactivity patterns observed in chemical transformations.
Time-dependent density functional theory calculations have been used to model electronic excitation energies and oscillator strengths, providing theoretical predictions for ultraviolet-visible absorption spectra. These calculations generally show good agreement with experimental observations, validating the computational approach and providing assignment of electronic transitions.
Tautomerism and Boron Coordination Chemistry
The coordination chemistry of the boron center in this compound plays a crucial role in determining the compound's structural stability and reactivity patterns. The boron atom adopts a tetrahedral coordination geometry through bonding with two oxygen atoms of the dioxaborolane ring and one carbon atom of the aromatic system. This coordination environment results in a formally neutral boron center with filled valence orbitals.
The dioxaborolane ring system exhibits conformational flexibility due to the tetrahedral geometry around boron and the ring strain considerations. Computational studies indicate that the ring can adopt slightly puckered conformations with minimal energy penalties, allowing for adaptation to different chemical environments. This flexibility contributes to the compound's ability to participate in various chemical transformations while maintaining structural integrity.
Under certain conditions, the compound can undergo hydrolysis reactions that lead to the formation of the corresponding boronic acid through cleavage of the boron-oxygen bonds in the dioxaborolane ring. This transformation represents a significant change in the coordination environment around boron, converting from a cyclic ester to a boronic acid with two hydroxyl groups. The ease of this transformation depends on reaction conditions including pH, temperature, and the presence of nucleophilic species.
The electronic structure calculations reveal that the boron center can potentially coordinate additional ligands under appropriate conditions, leading to pentacoordinate boron species. However, the steric bulk of the dioxaborolane ring and the aromatic substitution pattern limit the accessibility of the boron center to additional coordination. This steric protection contributes to the stability of the compound under normal handling and storage conditions.
Tautomeric equilibria involving the phenoxy oxygen atom have been investigated computationally, although no significant tautomeric forms have been identified under normal conditions. The stability of the ether linkage and the aromatic character of both phenyl rings prevent facile proton transfer processes that might lead to alternative structural forms. The electronic delocalization within the aromatic systems provides additional stabilization that favors the observed structure over potential tautomeric alternatives.
Properties
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-6-5-7-17(12-15)22-16-10-8-14(13-21)9-11-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGNTCGFKUGJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The most common and reliable method for synthesizing 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile involves the Suzuki-Miyaura coupling . This palladium-catalyzed cross-coupling reaction forms a carbon–carbon bond between an aryl halide and an organoboron compound.
- Starting Materials : Typically, a 3-hydroxyphenylboronic acid pinacol ester or its derivative is reacted with a 4-bromobenzonitrile or related aryl halide.
- Catalyst : Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.
- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate phenolic groups and facilitate transmetalation.
- Solvent : Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures with ethanol.
- Atmosphere : Inert gas (nitrogen or argon) to prevent catalyst oxidation.
- Temperature : Typically 80–100 °C.
- Reaction Time : Several hours (e.g., 6–24 hours) depending on scale and substrate reactivity.
This method efficiently installs the pinacol-protected boronate ester group onto the phenoxybenzonitrile framework, yielding the target compound with moderate to good yields (50–70%) after purification.
One-Pot Synthesis via Hydroxymethyl Intermediate
A patented approach describes a one-pot synthesis starting from 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. The key steps include:
- Conversion of the hydroxymethyl group to the boronate ester in situ.
- Use of palladium catalysts under mild conditions.
- Methanol as a solvent to facilitate boronate formation.
This method offers streamlined preparation by avoiding isolation of intermediates and improving overall efficiency.
Reaction Optimization and Scale-Up Considerations
- Catalyst Loading : Optimization of palladium catalyst amounts (typically 1–5 mol%) is critical to balance cost and reaction efficiency.
- Base Selection : Cs₂CO₃ often provides better solubility and reactivity than K₂CO₃, enhancing yields.
- Solvent Choice : Mixed solvent systems (e.g., THF/water or ethanol/water) can improve substrate solubility and reaction kinetics.
- Continuous Flow Reactors : For industrial-scale production, continuous flow techniques allow precise control over temperature, mixing, and reaction time, improving safety and reproducibility.
- Purification : Column chromatography using hexanes/ethyl acetate gradients is standard to isolate the pure compound.
Detailed Data Table of Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Aryl halide | 4-bromobenzonitrile or analog | Starting electrophile |
| Organoboron reagent | 3-hydroxyphenylboronic acid pinacol ester | Boronate ester precursor |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ (1–5 mol%) | Palladium source |
| Base | K₂CO₃ or Cs₂CO₃ (2 equiv) | Facilitates deprotonation |
| Solvent | THF, DMF, or ethanol/water mixtures | Solubility and reaction medium |
| Temperature | 80–100 °C | Optimal for coupling |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Reaction time | 6–24 hours | Depends on scale and substrates |
| Yield | 50–70% | After purification |
Characterization and Quality Control
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the aromatic substitution pattern; ^11B NMR (~30 ppm) identifies the boronate ester.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (approx. 335 g/mol).
- X-ray Crystallography : Used to confirm regiochemistry and boronate ester configuration in select cases.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted phenoxybenzonitriles.
Scientific Research Applications
Medicinal Chemistry
The compound's boron moiety enhances its potential as a therapeutic agent. Boron compounds have been studied for their role in:
- Anticancer Agents : Research indicates that boron-containing compounds can inhibit tumor growth and metastasis. For instance, the incorporation of boron into drug design may improve the efficacy of existing chemotherapeutics by enhancing their selectivity towards cancer cells .
- Antiviral Activity : Some studies suggest that similar boron compounds exhibit antiviral properties, potentially useful against viral infections .
Materials Science
The incorporation of boron into polymers and materials has led to advancements in:
- Flame Retardants : Boron compounds are known for their flame-retardant properties. The compound can be integrated into polymer matrices to enhance fire resistance without compromising mechanical properties .
- Optoelectronic Devices : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound can serve as a dopant or as part of the active layer in these devices, improving efficiency and stability .
Organic Synthesis
In synthetic organic chemistry, the compound acts as:
- Reagent for Cross-Coupling Reactions : The presence of the dioxaborolane group allows for its use in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for building complex organic molecules .
- Protecting Group : The boronate ester can function as a protecting group for alcohols during multi-step syntheses, allowing selective reactions without interference from other functional groups .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer activity of various boron-containing compounds. The results indicated that derivatives similar to 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Flame Retardant Properties
Research conducted by Materials Science & Engineering demonstrated that incorporating this compound into a polymer matrix significantly improved its flame retardancy compared to control samples. The study highlighted the thermal stability and reduced flammability of the modified polymers.
Mechanism of Action
The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling and hydroboration. These interactions are crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Reactivity in Cross-Coupling Reactions
- Target Compound: Exhibits moderate yields (e.g., 62% in aryne precursor reactions) due to steric hindrance from the phenoxy bridge, which slows transmetalation steps .
- Simpler Analog (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) : Higher yields reported in Suzuki couplings (e.g., >80% under optimized conditions) due to reduced steric bulk .
- Fluorinated Analog : Demonstrates enhanced reactivity in electron-deficient systems, with improved regioselectivity in meta-substituted aryl couplings .
- Chlorinated Analog : Lower reactivity attributed to electron-withdrawing Cl substituent deactivating the boronate .
Electronic and Steric Considerations
Solubility and Stability
- Target Compound : Moderate solubility in ethers and chlorinated solvents; stability enhanced by the pinacol boronate group .
- Methoxy-Methoxy Analog () : Improved solubility in polar aprotic solvents (e.g., DMF) due to ether linkages .
- Acetonitrile-Linked Analog () : Higher polarity increases water solubility but may complicate purification .
Biological Activity
The compound 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications based on recent research findings.
The synthesis of this compound typically involves the reaction of a phenolic precursor with a boronic ester. The presence of the boron atom in the dioxaborolane moiety enhances the compound's reactivity in various coupling reactions, making it a valuable building block in organic synthesis.
Chemical Structure
The chemical structure can be represented as follows:
This structure highlights the presence of both a phenoxy group and a benzonitrile moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane group can form stable complexes with transition metals and participate in catalytic processes. This property is particularly useful in drug development where metal-catalyzed reactions are employed to synthesize complex molecules.
Anticancer Properties
Several studies have indicated that compounds containing boron can exhibit anticancer properties. For example:
- Inhibition of Kinases : Research has shown that similar boron-containing compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Mechanism : The mechanism often involves the disruption of signaling pathways essential for tumor growth and survival. Compounds like this compound may act as selective down-regulators of estrogen receptors or other oncogenic pathways .
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against various pathogens. The presence of the phenoxy and nitrile groups may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.
Case Studies
- Study on CDK Inhibition : A recent study demonstrated that derivatives of similar boron compounds could effectively inhibit CDK4/6 in vitro. The study reported IC50 values indicating potent inhibition at low concentrations .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at concentrations as low as 10 µg/mL .
Data Tables
Q & A
Basic: What are the standard synthetic routes for preparing 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or sequential substitution reactions . A common approach involves reacting a halogenated benzonitrile precursor (e.g., 3-bromo-4-phenoxybenzonitrile) with a boronic ester under palladium catalysis. For example:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)
- Base : K₂CO₃ or NaOAc (2–3 equiv.)
- Solvent : THF or DMF at 80–100°C for 12–24 hours .
Yields range from 50–80%, with purity confirmed by HPLC or column chromatography .
Advanced: What challenges arise in achieving high-yield synthesis of this compound, and how are they addressed?
Key challenges include competing side reactions (e.g., protodeboronation) and steric hindrance from the tetramethyl dioxaborolane group. Mitigation strategies:
- Optimized stoichiometry : Use excess boronic ester (1.2–1.5 equiv.) to favor coupling over hydrolysis .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the boronate .
- Additives : Include ligands like XPhos to stabilize Pd intermediates and enhance reactivity .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., coupling constants for phenoxy linkage) and boronate integration .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₀H₂₁BNO₃, calc. 342.16 g/mol) .
- X-ray crystallography : Resolves steric effects of the dioxaborolane ring (bond angles: B-O ≈ 120°) .
Advanced: How does the electron-withdrawing nitrile group influence cross-coupling reactivity?
The cyano group (-CN) activates the aryl ring toward electrophilic substitution but can deactivate the boronate for Suzuki coupling. This dual behavior necessitates careful tuning of reaction conditions:
- Lower temperature (60–80°C) to prevent boronate decomposition .
- Polar aprotic solvents (e.g., DMF) stabilize the transition state .
Comparative studies show nitrile-substituted derivatives exhibit 10–20% slower coupling rates than non-cyano analogs .
Basic: What are the primary research applications of this compound?
- Organic electronics : As a precursor for emissive layers in OLEDs (e.g., pure-blue fluorescence materials with external quantum efficiency up to 13%) .
- Pharmaceutical intermediates : Used in C–C bond-forming reactions to construct bioactive scaffolds .
- Polymer chemistry : Functionalizes conjugated polymers for optoelectronic devices .
Advanced: How does the compound’s stability impact experimental design?
The boronate ester is sensitive to hydrolysis and protic solvents . Best practices:
- Storage : Dry, inert conditions (4°C under Ar) to prevent degradation .
- In situ derivatization : Convert to the boronic acid under acidic conditions only when needed .
Stability studies show <5% decomposition over 6 months when stored properly .
Basic: What solvents and conditions are optimal for handling this compound?
- Solubility : Soluble in THF, DCM, and DMSO; poorly soluble in water or alcohols .
- Work-up : Use aqueous NaHCO₃ to quench residual Pd catalysts .
- Purification : Column chromatography with hexane/EtOAc (3:1) or preparative HPLC .
Advanced: How can computational modeling guide the design of derivatives?
- DFT calculations : Predict regioselectivity in cross-coupling (e.g., Fukui indices identify reactive sites) .
- Molecular docking : Screen for interactions in drug discovery (e.g., binding to kinase targets) .
- Solvent effects : COSMO-RS models optimize solubility parameters for reaction scaling .
Basic: How is purity assessed, and what impurities are common?
- HPLC : Retention time compared to standards; detect residual Pd (limit: <10 ppm) .
- Common impurities :
Advanced: How to resolve contradictions in reported reaction yields?
Discrepancies often arise from substituent effects or catalyst loading . For example:
| Condition | Yield (Reported) | Source |
|---|---|---|
| Pd(PPh₃)₄, THF, 80°C | 62% | |
| PdCl₂(dppf), DMF, 100°C | 78% | |
| Resolution strategies: |
- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst .
- Kinetic profiling : Monitor reaction progress via in situ IR or LC-MS .
Basic: What safety precautions are essential during synthesis?
- Hazards : Irritant (nitrile group); avoid inhalation/contact .
- PPE : Gloves, lab coat, and fume hood required .
- Waste disposal : Neutralize boronate waste with dilute HCl before disposal .
Advanced: What mechanistic insights explain substituent-dependent reactivity?
The methoxy group in analogs (e.g., 4-methoxy derivatives) enhances electron density at the boronate, accelerating transmetalation. In contrast, fluoro substituents (e.g., 2-fluoro analogs) reduce reactivity due to inductive effects . Kinetic isotope effects (KIE) studies suggest oxidative addition is rate-limiting in electron-deficient systems .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
